3-Methyl-1H-indazole-6-boronic acid

Descripción general

Descripción

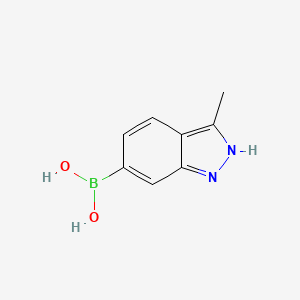

3-Methyl-1H-indazole-6-boronic acid is a boronic acid derivative with the empirical formula C8H9BN2O2 and a molecular weight of 175.98 . It is a solid substance and is used as a building block in organic synthesis .

Synthesis Analysis

Boronic acids, including this compound, can be synthesized using various methods . For instance, they can be used as building blocks and synthetic intermediates . In the Suzuki-Miyaura coupling reaction, boronic acids can be used to synthesize indazole derivatives via C-C bond formation by reacting with different aryl halides .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BN2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4,12-13H,1H3,(H,10,11) and the SMILES string is B(C1=CC2=C(C=C1)C=NN2C)(O)O .Chemical Reactions Analysis

Boronic acids, such as this compound, can act as electrophiles and be attacked by nucleophilic groups . They are used in Suzuki-Miyaura coupling reactions to synthesize indazole derivatives via C-C bond formation by reacting with different aryl halides .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 175.98 . Its empirical formula is C8H9BN2O2 .Aplicaciones Científicas De Investigación

Molecular Structure and Resonance States Analysis

3-Methyl-1H-indazole-6-boronic acid and similar molecules like 4-Methyl-1H-Indazole-5-Boronic Acid (4M1HI5BA) have been the subject of detailed studies focusing on their molecular structure and resonance states. Using techniques like nuclear magnetic resonance (NMR) spectroscopy, researchers have explored these compounds' different resonance forms and molecular structures, especially under varying temperatures. This has significant implications for understanding the behavior and characteristics of such molecules in various conditions (Dikmen, 2018).

Crystal Structure and Vibrational Spectra

The crystal structure and vibrational properties of similar boronic acids have also been a focus of research. Studies have utilized Raman, FT-IR, and XRD spectroscopic methods along with quantum chemical calculations to understand these compounds' molecular structure, conformer forms, and vibrational properties. Such research helps in predicting the behavior of these molecules in various environments, which is crucial for their application in different scientific fields (Dikmen, 2017).

Synthesis and Chemical Reactions

There's significant interest in the synthesis of indazole derivatives, including processes like regiospecific synthesis and Suzuki-type cross-coupling reactions. These studies focus on the methods to efficiently produce derivatives of indazoles, which can have a wide range of applications in pharmaceuticals and materials science (Rheingold et al., 1997).

Supramolecular Structure Analysis

The supramolecular structure of NH-indazoles, including 3-Methyl variants, has been explored using X-ray crystallography and magnetic resonance spectroscopy. These studies focus on understanding the molecular interactions and structural dynamics, providing insights into how these compounds can be used in various scientific applications (Teichert et al., 2007).

Enthalpy of Formation Studies

Research on the enthalpy of formation of indazoles, including 3-Methyl-1H-indazole-6-carboxylic acid, provides essential data for understanding the thermodynamics of these compounds. This is important for their application in chemical synthesis and material science (Orozco-Guareño et al., 2019).

Boronic Acid Catalysis

The role of boronic acid in catalysis, including its use in various organic reactions and molecular assemblies, has been investigated. This research is crucial for developing new methodologies in synthetic chemistry, where boronic acids, like this compound, play a key role (Zheng et al., 2010).

Safety and Hazards

3-Methyl-1H-indazole-6-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling this substance .

Mecanismo De Acción

Target of Action

3-Methyl-1H-indazole-6-boronic acid is a type of organoboron compound It’s known that organoboron compounds are generally used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of this compound is primarily through its involvement in the Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura cross-coupling reactions . These reactions are a key part of many synthetic processes in organic chemistry, allowing for the formation of carbon–carbon bonds under mild and functional group tolerant conditions .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of 277-283 °c .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reactions . This makes it a valuable tool in the field of organic synthesis, enabling the creation of a wide range of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as temperature, pH, and the presence of other functional groups .

Análisis Bioquímico

Cellular Effects

Indazole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

This process is crucial in Suzuki–Miyaura coupling reactions .

Metabolic Pathways

Boronic acids are known to be involved in various biochemical reactions, including Suzuki–Miyaura coupling .

Propiedades

IUPAC Name |

(3-methyl-2H-indazol-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILMNHWUQJFDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NNC(=C2C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657118 | |

| Record name | (3-Methyl-2H-indazol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245816-26-5 | |

| Record name | B-(3-Methyl-1H-indazol-6-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methyl-2H-indazol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B567455.png)

![6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B567459.png)

![7-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B567465.png)

![(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B567467.png)

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B567470.png)

![4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567474.png)

![6-Chloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B567475.png)